molecular formula C24H27N3O2 B4491828 4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B4491828
M. Wt: 389.5 g/mol
InChI Key: IVESMBPPJVBPTH-UHFFFAOYSA-N
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Description

4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a pyridine ring, a piperazine ring, and a chromenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the pyridine derivative: The starting material, 2-bromoethylpyridine, undergoes a nucleophilic substitution reaction with piperazine to form 4-(2-(pyridin-2-yl)ethyl)piperazine.

    Cyclization: The intermediate is then subjected to a cyclization reaction with 7,8-dihydrocyclopenta[g]chromen-2(6H)-one under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chromenone moiety, converting it to dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: : It has been studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine: : Preliminary studies suggest that the compound may have therapeutic potential in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

Industry: : The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling events, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

    4-(2-(pyridin-2-yl)ethyl)piperazine: Shares the pyridine and piperazine moieties but lacks the chromenone structure.

    7,8-dihydrocyclopenta[g]chromen-2(6H)-one: Contains the chromenone moiety but lacks the pyridine and piperazine rings.

    4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl derivatives: Variants with different substituents on the piperazine ring.

Uniqueness: The uniqueness of 4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one lies in its combined structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-24-16-20(22-14-18-4-3-5-19(18)15-23(22)29-24)17-27-12-10-26(11-13-27)9-7-21-6-1-2-8-25-21/h1-2,6,8,14-16H,3-5,7,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVESMBPPJVBPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Reactant of Route 2
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4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Reactant of Route 3
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4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Reactant of Route 4
4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Reactant of Route 5
Reactant of Route 5
4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Reactant of Route 6
Reactant of Route 6
4-((4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

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